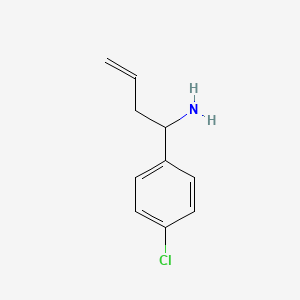

1-(4-Chlorophenyl)but-3-en-1-amine

Description

Structural Framework and Key Functional Groups: Amino, Alkenyl, and Halogenated Aryl Moieties

The molecule's backbone is a four-carbon butenyl chain, which incorporates a terminal double bond (alkenyl group). Attached to the first carbon of this chain are both a primary amine (-NH2) and a 4-chlorophenyl group. This arrangement classifies the compound as a homoallylic amine, a structural motif of considerable interest in synthetic chemistry.

The primary amino group is a key site of reactivity, capable of acting as a nucleophile and a base. It can readily undergo reactions such as acylation, alkylation, and formation of imines, providing a handle for introducing new functionalities.

The alkenyl group , specifically the terminal double bond, is another reactive center. It can participate in a wide array of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, allowing for the modification of the carbon skeleton.

The halogenated aryl moiety , the 4-chlorophenyl group, influences the electronic properties of the molecule and provides a site for cross-coupling reactions. The chlorine atom, a halogen, can be substituted through various palladium-catalyzed and other transition-metal-catalyzed reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Importance of Homoallylic Amine Scaffolds in Complex Molecule Synthesis

Homoallylic amines, such as 1-(4-chlorophenyl)but-3-en-1-amine, are highly valued in organic synthesis. They serve as crucial intermediates in the synthesis of a wide range of nitrogen-containing natural products and biologically active compounds, including alkaloids. researchgate.netbeilstein-journals.org The strategic placement of the amino and alkenyl groups allows for a variety of subsequent chemical manipulations.

The double bond in the homoallylic amine scaffold can be transformed into other functional groups, and the amine provides a point of attachment for building more complex structures. orgsyn.org For instance, the double bond can undergo ring-closing metathesis to form cyclic amines, which are common motifs in many alkaloids. orgsyn.org The ability to construct these valuable scaffolds, often with high stereocontrol, underscores their importance in modern synthetic chemistry. orgsyn.orgacs.org

Overview of Research Directions for Structurally Related Chlorophenyl and Butenyl Amines

Current research involving chlorophenyl and butenyl amine structures is multifaceted, with a significant focus on developing new, efficient, and stereoselective synthetic methods. The development of catalytic asymmetric methods for the synthesis of chiral homoallylic amines is a particularly active area. researchgate.netbeilstein-journals.org These chiral amines are of great interest due to their potential applications in the pharmaceutical industry.

Researchers are also exploring the use of these compounds as building blocks for novel materials and as ligands for metal catalysts. The presence of the chlorophenyl group allows for fine-tuning of the electronic and steric properties of these molecules, which can be advantageous in these applications. Furthermore, studies on the biological activities of structurally related compounds continue to be an area of interest. For example, modifications of the chlorophenyl and butenyl amine structure have been explored in the development of new therapeutic agents.

Historical Context of Synthetic Approaches to Analogous Amine Structures

The synthesis of homoallylic amines has evolved significantly over the years. Early methods often relied on the addition of organometallic reagents to imines, a robust but sometimes challenging approach. orgsyn.org One of the classic methods involves the allylation of imines using reagents like allylmagnesium bromide or allyllithium. While effective, these methods often require stoichiometric amounts of the organometallic reagent and can lack stereocontrol.

The development of transition-metal catalysis revolutionized the synthesis of homoallylic amines. Catalysts based on palladium, rhodium, copper, and indium have been successfully employed to facilitate the allylation of imines with high efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org For instance, the use of indium-mediated allylation of N-tert-butylsulfinyl aldimines has proven to be a highly diastereoselective method for preparing enantiomerically enriched homoallylic primary amines. orgsyn.org More recently, organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of these important compounds. beilstein-journals.org These advancements have made the synthesis of complex homoallylic amines more accessible and sustainable. A variety of methods, including three-component coupling reactions, have also been developed to streamline the synthesis of these valuable molecules. organic-chemistry.orgorganic-chemistry.org

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H12ClN |

|---|---|

Poids moléculaire |

181.66 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H12ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2 |

Clé InChI |

SFOASJZIFJZSNZ-UHFFFAOYSA-N |

SMILES canonique |

C=CCC(C1=CC=C(C=C1)Cl)N |

Origine du produit |

United States |

Strategic Methodologies for the Synthesis of 1 4 Chlorophenyl but 3 En 1 Amine and Its Stereoisomers

Direct Synthesis Approaches

Direct methods aim to construct the target molecule in a limited number of steps, focusing on the key bond formations that define its structure.

Amination Reactions (e.g., Reductive Amination of Corresponding Ketones/Aldehydes with Amines)

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1-(4-chlorophenyl)but-3-en-1-amine, the corresponding ketone precursor is 1-(4-chlorophenyl)but-3-en-1-one.

The reaction proceeds by the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an imine. This intermediate is not typically isolated but is directly reduced. A key advantage of this method is the prevention of overalkylation, a common issue in direct alkylation of amines. masterorganicchemistry.com

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is a mild and selective reagent that can reduce the iminium ion preferentially in the presence of the unreacted ketone. wikipedia.org Sodium cyanoborohydride is also effective, particularly under weakly acidic conditions (pH 6-7) that favor iminium ion formation and reduction over carbonyl reduction. harvard.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, Dichloroethane | High selectivity for imines/iminium ions; mild conditions. wikipedia.orgharvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Selectively reduces iminium ions at controlled pH. masterorganicchemistry.comharvard.edu |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, Raney Ni | Catalytic, atom-economical. |

Alkylation of Precursor Amines with Butenyl Halides

The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. wikipedia.org In principle, this compound could be synthesized by reacting a suitable precursor amine with a butenyl halide. However, this method is often complicated by a lack of selectivity. masterorganicchemistry.com

When a primary amine is used as the starting material, the product, a secondary amine, is often more nucleophilic than the starting amine. masterorganicchemistry.com This leads to subsequent alkylation, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com Similarly, starting with ammonia can produce a mixture of primary, secondary, and tertiary amines, which are often difficult to separate. youtube.com

Reaction Scheme: Potential Overalkylation NH₃ + R-X → R-NH₂ + R₂NH + R₃N + R₄N⁺X⁻ (Where R-X is a suitable butenyl halide)

Due to this significant drawback, direct alkylation is often limited to the synthesis of tertiary amines or quaternary ammonium salts where overalkylation is either the goal or not possible. wikipedia.org For producing a primary amine like this compound, alternative methods that offer better control, such as reductive amination or the Gabriel synthesis, are generally preferred. libretexts.org

Nucleophilic Addition to Imines Derived from 4-Chlorobenzaldehyde (B46862) and Allyl Moieties

A powerful strategy for synthesizing α-substituted amines involves the nucleophilic addition of organometallic reagents to imines. wiley-vch.de This approach allows for the simultaneous formation of the C-C and C-N bonds central to the target molecule's structure.

The synthesis begins with the formation of an imine from 4-chlorobenzaldehyde and a primary amine (or ammonia). This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. unizin.orgyoutube.com

Once the imine is formed, it serves as an electrophile for the addition of an allyl nucleophile. Common sources for the allyl moiety include Grignard reagents (allylmagnesium bromide) or organolithium reagents (allyllithium). wiley-vch.de The nucleophilic allyl group attacks the electrophilic carbon of the imine, leading to the formation of the homoallylic amine product after an aqueous workup.

General Mechanism:

Imine Formation: 4-Cl-C₆H₄-CHO + R-NH₂ ⇌ 4-Cl-C₆H₄-CH=N-R + H₂O

Nucleophilic Addition: 4-Cl-C₆H₄-CH=N-R + CH₂=CH-CH₂-MgBr → [Intermediate] → this compound (after workup)

This method is highly versatile, and the use of chiral auxiliaries on the imine nitrogen can provide a reliable route to enantiomerically enriched α-branched amines. wiley-vch.de

Lewis Acid Catalyzed Alkylation Reactions for Homoallylic Amine Formation

Lewis acid catalysis offers a sophisticated pathway to homoallylic amines by activating imines or their precursors toward nucleophilic attack by organometallic reagents. sapub.org These reactions can provide high yields and, in some cases, high stereoselectivity.

Organotin compounds, such as allyltributyltin, are effective reagents for the allylation of aldehydes, ketones, and imines. sapub.org Their stability and moderate reactivity often require activation by a Lewis acid. A notable approach involves the Lewis acid-catalyzed reaction of hydrazone derivatives (a type of imine) with an allyl source and metallic tin. sapub.org

A one-pot synthesis can be achieved where a hydrazone, formed from a benzaldehyde (B42025) derivative, reacts with an allylic bromide and tin metal in the presence of a Lewis acid catalyst. This method avoids the pre-formation and handling of potentially toxic organotin reagents. sapub.org The reaction proceeds efficiently for various substituted benzaldehydes, providing the desired homoallylic amines in good yields. sapub.org

Table 2: Lewis Acid Catalyzed Allylation Example

| Substrate | Allyl Source | Metal | Lewis Acid | Yield Range | Ref |

|---|

Beyond organotin compounds, several other organometallic reagents can be employed for the Lewis acid-catalyzed synthesis of homoallylic amines. The choice of metal can influence reactivity, selectivity, and functional group tolerance.

Organoindium Reagents: Indium-mediated allylations are known for their ability to proceed in aqueous media, offering a green chemistry advantage. The reaction of an aldehyde, an amine, and an allyl halide in the presence of indium metal can provide a direct route to homoallylic amines.

Organoboron Reagents: Allylboronates can add to imines, often with high stereoselectivity, particularly when chiral boron reagents are used. This method is a cornerstone of asymmetric synthesis.

Organosilicon Reagents: Allylsilanes, in conjunction with a Lewis acid, can also serve as effective allylating agents for imine substrates.

These alternative approaches expand the synthetic toolkit, allowing for the optimization of reaction conditions based on the specific requirements of the target molecule and the desired stereochemical outcome.

Enantioselective Synthesis Pathways

The creation of single enantiomers of this compound requires stereocontrolled methods. Enantioselective synthesis can be broadly categorized into strategies that utilize chiral auxiliaries and those that employ asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com This approach establishes a diastereomeric relationship between the two possible products, allowing for their separation.

In the context of synthesizing allylic amines, a chiral auxiliary can be attached to the amine precursor. For instance, a chiral auxiliary-modified starting material can undergo a selective enolization, and subsequent reaction with an aldehyde in an aldol (B89426) reaction can lead to a high diastereomeric ratio. youtube.com The auxiliary, by its steric influence, favors the formation of one diastereomer over the other. youtube.com Although specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the general principles of using Evans auxiliaries or lactate-based auxiliaries in aldol reactions to create chiral centers are well-established. youtube.com These methods provide a foundational strategy that could be adapted for the synthesis of the target molecule.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Key strategies for the asymmetric synthesis of allylic amines include transition metal-catalyzed hydroamination and biocatalytic transformations.

Transition metal-catalyzed hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. dicp.ac.cn This method is a highly efficient way to construct C-N bonds. dicp.ac.cn For the synthesis of this compound, the hydroamination of a suitable 1,3-diene is a primary strategy.

The hydroamination of 1,3-dienes can result in multiple isomers, making regioselectivity a significant challenge. dicp.ac.cn Depending on the catalytic system and substrate, 1,2-, 1,4-, or 3,4-addition products can be formed. For the synthesis of this compound, a 1,4-hydroamination of buta-1,3-diene with 4-chloroaniline (B138754) would be the desired pathway. Palladium-based catalysts, in particular, have shown promise in achieving high regioselectivity in the hydroamination of 1,3-dienes. rsc.org For instance, a catalytic system of Pd(cod)Cl2 with the ligand DPEphos has been used for the selective 1,4-hydroamination of various dienes to yield allylic amines. rsc.org More recently, nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes has been developed, offering a direct route to α-substituted chiral allylic amines. dicp.ac.cnorganic-chemistry.org This method utilizes a chiral diphosphine ligand (SKP) and provides high yields with excellent regio- and enantioselectivities. dicp.ac.cnorganic-chemistry.org

| Catalyst System | Predominant Regioisomer | Reference |

|---|---|---|

| Pd(cod)Cl2 / DPEphos | 1,4-adduct (anti-Markovnikov) | rsc.org |

| Ni / SKP Ligand | 1,4-adduct | dicp.ac.cnorganic-chemistry.org |

| Gold(I) / Menthol | Vinyl-substituted (from 1,3-diene) | nih.gov |

The choice of chiral ligand is crucial for achieving high enantioselectivity in transition metal-catalyzed reactions. The ligand coordinates to the metal center and creates a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. For the hydroamination of dienes, a variety of chiral phosphine (B1218219) ligands have been developed.

For example, the structurally adaptable aromatic spiroketal-based chiral diphosphine (SKP) ligand has been successfully employed in nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. dicp.ac.cnorganic-chemistry.org In palladium-catalyzed hydroamination of conjugated enynes, an electron-poor ferrocenyl-PHOX ligand was designed to enhance both efficiency and enantioselectivity. nih.gov The development of new ligands is a continuous area of research aimed at improving the scope and effectiveness of asymmetric hydroamination reactions. acs.org

| Metal | Ligand Type | Application | Reference |

|---|---|---|---|

| Nickel | Chiral Diphosphine (SKP) | 1,4-Hydroamination of 1,3-dienes | dicp.ac.cnorganic-chemistry.org |

| Palladium | Electron-poor Ferrocenyl-PHOX | Hydroamination of conjugated enynes | nih.gov |

| Rhodium | Josiphos | Hydroamination of allenes | rsc.org |

| Copper | (S,S)-Ph-BPE | Hydroboration of 1,3-enynes | researchgate.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Transaminases (TAs), in particular, are powerful enzymes for the asymmetric synthesis of amines from prochiral ketones. rsc.orgnih.gov

The synthesis of this compound via this method would involve the amination of the corresponding prochiral ketone, 1-(4-chlorophenyl)but-3-en-1-one. A transaminase enzyme, often requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, transfers an amino group from an amine donor (such as alanine (B10760859) or isopropylamine) to the ketone substrate. nih.gov The stereoselectivity of the reaction is dictated by the specific transaminase used, with both (R)- and (S)-selective enzymes being available. This allows for the production of either enantiomer of the target amine with high enantiomeric excess. rsc.orgnih.gov The main challenge in these reactions can be the unfavorable reaction equilibrium, which can often be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. nih.gov

Transition Metal-Catalyzed Asymmetric Hydroamination

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for synthesizing enantiomerically pure compounds, offering a theoretical yield of 100%. mdpi.com This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. mdpi.com For the synthesis of chiral amines like this compound, DKR can be particularly effective. cas.cn

One notable approach involves the asymmetric reduction of a corresponding ketimine. While specific examples for the exact substrate are not detailed in the provided results, the general principle is well-established. For instance, Noyori and others have demonstrated the use of chiral Ru(II) complexes for the dynamic kinetic resolution of α-substituted β-keto esters, which can be precursors to chiral β-amino alcohols and subsequently to chiral amines. princeton.edu The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. princeton.edu

Asymmetric transformations, such as the asymmetric hydrogenation of prochiral imines, represent another direct route to chiral amines. nih.govacs.org This method has been successfully applied on an industrial scale for the production of other chiral amines. nih.gov The development of novel chiral phosphorus ligands and other metal catalysts has significantly advanced the efficiency and enantioselectivity of these reactions. nih.govacs.org

Table 1: Key Concepts in Dynamic Kinetic Resolution and Asymmetric Transformations

| Concept | Description | Relevance to this compound Synthesis |

| Dynamic Kinetic Resolution (DKR) | A process that combines kinetic resolution with in-situ racemization of the less reactive enantiomer, allowing for a theoretical 100% yield of a single enantiomer. mdpi.com | Can be applied to a suitable precursor of this compound to produce a single stereoisomer in high yield. |

| Asymmetric Hydrogenation | The addition of hydrogen across a double bond (e.g., C=N in an imine) using a chiral catalyst to produce an enantiomerically enriched product. nih.govacs.org | A direct and efficient method to synthesize chiral amines like this compound from the corresponding prochiral imine. nih.gov |

| Chiral Catalysts | Metal complexes with chiral ligands (e.g., BINAP) or organocatalysts that induce stereoselectivity in a chemical reaction. yale.edunih.govacs.org | Essential for achieving high enantiomeric excess in both DKR and asymmetric hydrogenation approaches. |

Chirality Transfer in Rearrangement Reactions (e.g., 2-aza-Cope Rearrangement)

The Cope rearrangement is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com The aza-Cope rearrangement is a variation where a nitrogen atom replaces one of the carbon atoms in the pericyclic transition state. When this rearrangement involves a chiral substrate, the chirality can be transferred to the product.

For the synthesis of this compound, a potential strategy could involve a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of a suitably substituted precursor. While specific literature on the 2-aza-Cope rearrangement for this exact compound is not available in the provided search results, the general principle of chirality transfer in such reactions is a well-established synthetic tool. The stereochemical outcome of the reaction is often predictable and can be controlled by the stereochemistry of the starting material.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.commdpi.com This is particularly important in the pharmaceutical industry where large quantities of solvents and reagents are often used. researchgate.net

Solvent-Free Synthetic Protocols (where applicable to amine synthesis)

Solvent-free reactions, often facilitated by techniques like ball milling or mechanochemical grinding, offer significant environmental benefits by eliminating a major source of waste. organic-chemistry.orgorganic-chemistry.orgacs.org These methods can lead to faster reaction times, higher yields, and simplified purification procedures. organic-chemistry.orgorganic-chemistry.org For instance, a solvent-free synthesis of racemic α-aminonitriles has been reported to give nearly quantitative yields in a short time. organic-chemistry.org While not specific to this compound, this demonstrates the potential of applying such protocols to amine synthesis. Another example is the solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) using a ball mill. researchgate.net

Water as a Reaction Medium for Amine Synthesis

Water is an ideal green solvent due to its non-toxicity, abundance, and safety. acs.orgnsf.gov While the poor solubility of many organic compounds in water can be a challenge, the use of surfactants to create micelles can facilitate reactions in aqueous media. researchgate.net This approach has been successfully used for various transformations, including amide bond formation, which is related to amine synthesis. acs.orgnsf.govresearchgate.net The synthesis of amine-phenol ligands has been shown to have improved yields when conducted in water compared to traditional organic solvents. mun.ca

Minimized Waste Generation in Reaction Design

Minimizing waste is a core principle of green chemistry. numberanalytics.com This can be achieved through various strategies, including the use of catalytic reactions, maximizing atom economy, and recycling reagents and solvents. numberanalytics.comrsc.org For example, a continuous operation protocol for amide synthesis has been developed that drastically reduces chemical waste by recovering and reusing the reaction mixture. rsc.org Electrochemical methods also offer a promising avenue for waste-minimized synthesis by using recoverable reaction media. researchgate.net Designing synthetic routes with fewer steps and avoiding the use of protecting groups can also significantly reduce waste generation. rsc.org

Table 2: Green Chemistry Approaches in Amine Synthesis

| Green Chemistry Principle | Application in Amine Synthesis | Potential Benefits |

| Solvent-Free Synthesis | Utilizing techniques like ball milling or neat reaction conditions. organic-chemistry.orgorganic-chemistry.orgacs.org | Reduced solvent waste, faster reactions, simplified workup. organic-chemistry.org |

| Water as a Reaction Medium | Employing water as a solvent, potentially with surfactants to overcome solubility issues. acs.orgresearchgate.netmun.ca | Environmentally benign, non-toxic, and abundant solvent. nsf.gov |

| Waste Minimization | Designing catalytic reactions, maximizing atom economy, and recycling reagents. numberanalytics.comrsc.org | Reduced environmental impact and improved process efficiency. rsc.org |

Chemical Reactivity and Mechanistic Studies of 1 4 Chlorophenyl but 3 En 1 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a wide array of chemical reactions.

Acylation and Amidation Reactions

The primary amine of 1-(4-chlorophenyl)but-3-en-1-amine readily undergoes acylation reactions with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents), to form the corresponding amides. This transformation is fundamental in peptide synthesis and the creation of more complex molecular architectures. The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the stable amide bond and a leaving group.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(1-(4-chlorophenyl)but-3-en-1-yl)acetamide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |

| Acetic anhydride (B1165640) | N-(1-(4-chlorophenyl)but-3-en-1-yl)acetamide | Typically requires a base or is performed neat. |

| Benzoic acid | N-(1-(4-chlorophenyl)but-3-en-1-yl)benzamide | Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. |

Formation of Imines and Schiff Bases

As a primary amine, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comarpgweb.comdergipark.org.tr This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.comyoutube.com The pH of the reaction medium is crucial; it must be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. lumenlearning.com For instance, the reaction with 4-chlorobenzaldehyde (B46862) would yield the corresponding N-(4-chlorobenzylidene)-1-(4-chlorophenyl)but-3-en-1-amine. mdpi.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack: The amine nitrogen attacks the carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to give the final imine product. libretexts.org

Nucleophilic Substitutions and Additions

The primary amine functionality imparts nucleophilic character to this compound. masterorganicchemistry.com It can act as a nucleophile in various reactions, including nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines, and ring-opening reactions of epoxides.

Furthermore, it can participate in nucleophilic conjugate additions, such as the Michael reaction, with α,β-unsaturated carbonyl compounds. wikipedia.org In such a reaction, the amine would add to the β-carbon of the unsaturated system. The general principle involves the attack of the nucleophilic amine on the electrophilic β-position of a conjugated system. wikipedia.org

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form various heterocyclic systems. For instance, after acylation with a suitable reagent, the resulting amide can undergo intramolecular cyclization. A relevant example is the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which is structurally related, to form a 1,2-dihydro-3H-pyrrol-3-one. mdpi.com Another example is the acid-induced intramolecular cyclocondensation of N-cyano sulfoximines, which proceeds via the in-situ formation of an NH sulfoximine (B86345) followed by cyclization. nih.gov These examples suggest that derivatives of this compound could be valuable precursors for the synthesis of nitrogen-containing heterocycles.

Reactions Involving the Alkene Functionality

The but-3-enyl group contains a terminal double bond that is susceptible to electrophilic attack.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The carbon-carbon double bond of this compound can undergo electrophilic addition reactions.

Halogenation: Reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), would lead to the addition of two halogen atoms across the double bond, resulting in a dihaloalkane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. This would yield a secondary halide.

Hydration: Acid-catalyzed hydration (addition of water) would also follow Markovnikov's rule, leading to the formation of a secondary alcohol.

Table 2: Predicted Products of Electrophilic Addition

| Reagent | Expected Major Product |

| Br₂ | 3,4-Dibromo-1-(4-chlorophenyl)butan-1-amine |

| HBr | 3-Bromo-1-(4-chlorophenyl)butan-1-amine |

| H₂O/H⁺ | 4-(4-Chlorophenyl)-4-aminobutan-2-ol |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The terminal alkene in this compound serves as a potential dipolarophile or dienophile for cycloaddition reactions.

Diels-Alder Reaction: In a potential Diels-Alder reaction, the butenyl group of this compound would act as the dienophile, reacting with a conjugated diene. The reaction rate and yield would be influenced by the electronic nature of the diene. Electron-rich dienes would be expected to react more readily with the alkene. The presence of the amine and chlorophenyl groups may sterically hinder the approach of the diene, potentially requiring elevated temperatures or the use of Lewis acid catalysts to promote the reaction.

1,3-Dipolar Cycloadditions: The alkene is a suitable substrate (dipolarophile) for 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This type of reaction involves a 1,3-dipole, a molecule with a three-atom, four-electron system. organic-chemistry.orgnumberanalytics.com For instance, reacting this compound with a nitrile oxide (generated in situ from an oxime) could yield an isoxazole. Similarly, reaction with an azide (B81097) would produce a triazole ring, a reaction often referred to as the Huisgen cycloaddition. wikipedia.orgyoutube.com These reactions are typically concerted and can exhibit high regioselectivity, though mixtures of regioisomers are possible. youtube.com

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions and Products This table presents theoretical products from reactions with this compound based on known 1,3-dipolar cycloaddition chemistry.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide (Ar-CNO) | Alkene | Isoxazoline |

| Azide (R-N₃) | Alkene | Triazoline |

| Nitrone (R₂C=N⁺(R)O⁻) | Alkene | Isoxazolidine |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond of the butenyl group.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal alkene is a two-step process that would convert this compound into the corresponding primary alcohol. wikipedia.org The first step, hydroboration, involves the addition of a borane (B79455) reagent (like BH₃·THF) across the double bond. This addition is stereospecific (syn-addition) and regioselective, following anti-Markovnikov's rule, meaning the boron atom attaches to the terminal, less-substituted carbon. wikipedia.orgyoutube.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. wikipedia.org This would yield 4-(4-chlorophenyl)-4-aminobutan-1-ol. The amine group within the molecule can direct the hydroboration, and studies on analogous homoallylic amines show this can lead to high regioselectivity. acs.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkene, typically catalyzed by transition metals like platinum or rhodium complexes. The reaction can lead to either the Markovnikov or anti-Markovnikov addition product depending on the catalyst and reaction conditions. The resulting organosilane can be a stable final product or an intermediate for further transformations, such as oxidation to an alcohol.

Olefin Metathesis Reactions

The terminal alkene functionality makes this compound a suitable substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). researchgate.netraineslab.com

Cross-Metathesis (CM): The compound could undergo cross-metathesis with another olefin. For example, reaction with an acrylate (B77674) ester in the presence of a Grubbs catalyst would be expected to form a new, longer-chain α,β-unsaturated ester. The efficiency of metathesis can sometimes be hampered by the coordinating ability of amines, which can deactivate the catalyst. researchgate.netnih.gov However, modern catalysts show significant tolerance to many functional groups, including amines. raineslab.comnih.gov

Ring-Closing Metathesis (RCM): While not possible for the monomer itself, if the amine were functionalized with another olefin-containing group, RCM could be employed to synthesize nitrogen-containing heterocyclic compounds.

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl ring offers reaction pathways common to aryl halides.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) involves the replacement of the chlorine atom by a nucleophile. This reaction typically requires the aromatic ring to be "activated" by strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group (the chlorine). pressbooks.pubwikipedia.orgmasterorganicchemistry.comyoutube.com The but-3-en-1-amine substituent is not a strong electron-withdrawing group; in fact, the amine has electron-donating character. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions. pressbooks.pubwikipedia.org For substitution to occur, extremely harsh conditions (e.g., high temperature and pressure) or a different mechanism, such as one involving a benzyne (B1209423) intermediate via elimination-addition, would be necessary, often requiring a very strong base like sodium amide. pressbooks.puborgoreview.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type reactions) for Aryl Functionalization (where applicable)

The carbon-chlorine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands can effectively facilitate these couplings. nih.govresearchgate.net

Suzuki Coupling: This reaction would couple the chlorophenyl group with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl compounds or the introduction of various alkyl or vinyl groups at the 4-position of the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. rsc.orgwikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate, using a palladium catalyst and a base, would attach the alkene to the phenyl ring at the position of the chlorine atom, forming a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This would install an alkynyl group onto the phenyl ring, creating a conjugated system. Copper-free versions of this reaction are also well-established. libretexts.orgnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table shows potential transformations of the chlorophenyl moiety based on established cross-coupling methods.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-R |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Aryl-CH=CH-R |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-C≡C-R |

Cascade and Tandem Reactions Facilitated by Multiple Functional Groups

The presence of multiple reactive sites in this compound allows for the design of cascade (or domino/tandem) reactions, where a single set of reagents initiates a sequence of transformations. wikipedia.orgassociationofresearch.org Such processes are highly efficient as they build molecular complexity in a single operation without isolating intermediates. wikipedia.orgassociationofresearch.orgnih.gov

For example, a process could be envisioned that starts with a Heck reaction on the chlorophenyl ring. nih.gov The newly formed product could then undergo a subsequent intramolecular reaction. If the coupled alkene contained a suitable functional group, an intramolecular cyclization involving the amine could occur, leading to the formation of a complex heterocyclic scaffold. Another possibility involves an initial hydroamination or hydroboration of the alkene, followed by a cyclization or coupling reaction involving the aryl chloride. Biocatalytic cascades using enzymes like reductive aminases (RedAms) could also be employed, for instance, by reacting the amine with a carbonyl compound to form an imine, which is then reduced in a one-pot system. acs.org

Investigation of Reaction Mechanisms and Intermediates

The synthesis of homoallylic amines, such as this compound, is a pivotal transformation in organic chemistry, providing access to valuable building blocks for pharmaceuticals and natural products. The primary route to this class of compounds involves the addition of an allyl nucleophile to an imine. Mechanistic investigations into these reactions, often employing a variety of catalysts and allylating agents, have revealed intricate details about the intermediates and transition states that govern the stereochemical outcome and efficiency of the transformation. While specific studies focusing exclusively on this compound are not extensively documented, a comprehensive understanding of its formation can be extrapolated from the well-studied mechanisms of analogous reactions.

A plausible and widely utilized method for the synthesis of this compound involves the reaction of an imine, generated in situ from 4-chlorobenzaldehyde and a nitrogen source (like ammonia (B1221849) or a protected amine), with an allylating agent. The mechanism of this allylation can proceed through several pathways, largely dependent on the choice of catalyst and the nature of the allylating species (e.g., allylboronates, allylsilanes, or allyl Grignard reagents).

A common approach involves the use of allylboronates in the presence of a Lewis acid or a transition metal catalyst. The reaction is believed to proceed through a six-membered cyclic transition state. In the case of an N-unsubstituted imine derived from 4-chlorobenzaldehyde, the reaction with an allylboronate, such as allylboronic acid pinacol (B44631) ester, would likely follow the mechanistic pathway outlined below:

Imine Formation: 4-Chlorobenzaldehyde reacts with an ammonia equivalent to form the corresponding N-unsubstituted imine, 1-(4-chlorophenyl)methanimine. This step is typically reversible.

Coordination: A Lewis acid or transition metal catalyst coordinates to the nitrogen atom of the imine, activating it towards nucleophilic attack. This coordination enhances the electrophilicity of the imine carbon.

Nucleophilic Addition: The allylboronate then attacks the activated imine carbon. The reaction is proposed to proceed through a highly organized, chair-like six-membered cyclic transition state involving the imine, the allylboronate, and the catalyst. This organized transition state is crucial for determining the stereoselectivity of the reaction when chiral substrates or catalysts are employed.

Hydrolysis: The resulting intermediate, a boron-complexed amine, is then hydrolyzed during the workup to yield the final product, this compound.

Computational studies on analogous systems have provided significant insights into the energetics and geometries of the intermediates and transition states involved in these reactions. These studies often reveal the subtle electronic and steric factors that influence the reaction pathway and stereochemical outcome. For instance, the stability of different conformers of the transition state can dictate whether the syn or anti diastereomer is formed in reactions involving substituted allylating agents.

Table 1: Representative Data from Mechanistic Studies of Homoallylic Amine Synthesis via Imine Allylation

This interactive table provides hypothetical, yet plausible, data based on findings from various studies on the synthesis of homoallylic amines, illustrating the impact of different parameters on reaction outcomes.

| Catalyst/Promoter | Allylating Agent | Solvent | Temperature (°C) | Proposed Key Intermediate | Hypothesized Yield (%) | Hypothesized Diastereomeric Ratio (syn:anti) |

| BF₃·OEt₂ | Allyltrimethylsilane | CH₂Cl₂ | -78 to 0 | Acyclic oxocarbenium-like transition state | 85 | N/A |

| Sc(OTf)₃ | Allylboronic acid pinacol ester | Toluene | 25 | Six-membered cyclic transition state | 92 | N/A |

| InCl₃ | Allyl bromide | H₂O/THF | 25 | Allylindium species | 88 | N/A |

| [Rh(cod)Cl]₂/Ligand | Allylboronic acid | Dioxane | 60 | π-Allylrhodium complex | 95 | N/A |

| Cu(OTf)₂/Chiral Ligand | Allylboronic acid pinacol ester | Toluene | -20 | Chiral copper-allyl complex | 90 | 95:5 |

The investigation of reaction intermediates often involves spectroscopic techniques such as in-situ NMR and IR spectroscopy, as well as trapping experiments. For instance, in reactions catalyzed by transition metals like palladium or rhodium, π-allyl-metal complexes are frequently proposed as key intermediates. These intermediates can be characterized spectroscopically or their presence inferred from the observed stereochemical and regiochemical outcomes of the reaction.

In the context of forming this compound, the reaction mechanism can be further elucidated through isotopic labeling studies. For example, using a deuterated allylating agent could help to pinpoint the site of bond formation and confirm the proposed cyclic transition state.

Derivatization and Functionalization Strategies for Enhanced Molecular Complexity

Synthesis of Substituted Analogues via Amine Derivatization

The primary amine group of 1-(4-chlorophenyl)but-3-en-1-amine serves as a versatile handle for the introduction of a wide array of substituents. This is typically achieved through reactions that form stable covalent bonds with the nitrogen atom, leading to the synthesis of amides, ureas, thioureas, and sulfonamides.

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the primary amine allows for its facile reaction with various electrophilic partners to yield a range of important functional groups.

Amides: The reaction of this compound with acyl chlorides or acid anhydrides provides a direct route to amide derivatives. fishersci.ithud.ac.uk This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. fishersci.it The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or dimethylformamide being commonly employed. fishersci.it A wide variety of acyl chlorides and anhydrides can be used, allowing for the introduction of diverse aliphatic and aromatic moieties. The general reaction is illustrated below:

Scheme 1: General synthesis of amide derivatives from this compound.

Ureas and Thioureas: The synthesis of urea (B33335) and thiourea (B124793) derivatives from this compound can be achieved by reacting the amine with isocyanates and isothiocyanates, respectively. researchgate.net These reactions are generally high-yielding and proceed under mild conditions. For instance, the synthesis of thiourea derivatives often involves the condensation of an amine with an isothiocyanate in a suitable solvent. researchgate.net While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of primary amines suggests that a diverse range of substituted ureas and thioureas can be prepared. A related compound, 1-(4-chlorophenyl)-3-palmitoylthiourea, has been synthesized and studied, highlighting the feasibility of forming such derivatives from a 4-chlorophenylamine scaffold. researchgate.net

| Derivative Type | Reagent | General Product Structure |

| Amide | Acyl Chloride (R-COCl) | |

| Urea | Isocyanate (R-NCO) | |

| Thiourea | Isothiocyanate (R-NCS) | |

| Table 1: Reagents for the synthesis of amide, urea, and thiourea derivatives of this compound. |

Synthesis of Sulfonamide Derivatives

Sulfonamides are another important class of derivatives that can be synthesized from this compound. The standard method involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction, known as the Hinsberg test for amines, is a reliable method for the formation of sulfonamides. A variety of aromatic and aliphatic sulfonyl chlorides can be employed, allowing for the introduction of diverse sulfonyl groups. The resulting sulfonamides are often stable, crystalline solids.

Scheme 2: General synthesis of sulfonamide derivatives from this compound.

Incorporation into Polymeric Scaffolds

The primary amine functionality of this compound also allows for its incorporation into polymeric structures. This can be achieved through various polymerization techniques where the amine group can react with suitable monomers or polymer backbones. For example, it can be used as a monomer in the synthesis of polyamides or as a pendant group attached to a pre-existing polymer chain. This approach allows for the modification of the properties of the resulting polymer, potentially imparting specific biological or material characteristics. Detailed research on the incorporation of this specific amine into polymeric scaffolds is an area for further investigation.

Functionalization of the Alkene Moiety

The but-3-enyl side chain of this compound contains a terminal double bond, which is amenable to a variety of addition and functionalization reactions. These reactions can be used to introduce new functional groups and stereocenters, further increasing the molecular diversity of the derivatives.

Epoxidation and Dihydroxylation

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically carried out in an inert solvent like dichloromethane. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities at the 3- and 4-positions of the original butenyl chain.

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or by treatment with cold, dilute potassium permanganate (B83412) (KMnO₄). organic-chemistry.org These reactions typically proceed with syn-stereochemistry, leading to the formation of a specific diastereomer. organic-chemistry.org The resulting diol can be further functionalized to introduce other groups.

| Reaction | Reagent | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | Vicinal Diol |

| Table 2: Reagents for the functionalization of the alkene moiety. |

Incorporation into Ring Systems

The alkene functionality of this compound can participate in various cycloaddition and cyclization reactions to form new ring systems. For example, it could potentially undergo [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes, or participate in intramolecular cyclizations if another reactive group is introduced into the molecule. The formation of new carbocyclic or heterocyclic rings can significantly alter the shape and properties of the molecule, leading to novel scaffolds for further exploration. The development of specific protocols for the incorporation of this compound into ring systems is a promising area for future research.

Modifications at the Chlorophenyl Ring

The chloro-substituted phenyl group of this compound is amenable to a variety of transformations that can replace or add to the aromatic core. These modifications are crucial for building complex molecules and exploring structure-activity relationships in medicinal chemistry and materials science. The primary challenge lies in achieving regioselective functionalization, a feat accomplished through modern synthetic techniques.

Prior to undertaking modifications at the chlorophenyl ring, the primary amine of the parent compound is typically protected. This prevents side reactions and allows the amine functionality, when converted to an appropriate derivative, to serve as a directing group. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which forms tert-butyl (1-(4-chlorophenyl)but-3-en-1-yl)carbamate. This protected intermediate is the substrate for the subsequent functionalization strategies.

Directed ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org In the case of the N-Boc protected this compound, the carbamate (B1207046) group can act as an effective DMG.

The process involves treating the N-Boc protected amine with a strong lithium base at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The organolithium reagent complexes with the carbonyl oxygen of the Boc group, positioning the base to selectively abstract a proton from the C-3 position of the phenyl ring (ortho to the substituted benzylic carbon). This generates a transient aryllithium intermediate that is poised for reaction with a wide array of electrophiles.

Upon introduction of an electrophile, the lithium is replaced, yielding a 3-substituted-4-chlorophenyl derivative. This "electrophilic quench" can introduce various functional groups, significantly increasing the molecular diversity of the scaffold. For instance, quenching with iodomethane (B122720) would introduce a methyl group, while reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup would yield an aldehyde. This versatility makes DoM a cornerstone of modern synthetic strategy.

Table 1: Examples of Electrophilic Quenches in a Directed ortho-Metalation Strategy

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Isopropyl pinacol (B44631) borate | Pinacol boronate (-B(pin)) |

Strategic Introduction of Diverse Aryl and Heteroaryl Moieties

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, providing a powerful toolkit for introducing new aryl and heteroaryl fragments onto an aromatic ring. The Suzuki-Miyaura coupling is particularly prominent for this purpose, involving the reaction of an aryl halide with an organoboron reagent. researchgate.netrsc.org

For the N-Boc protected this compound, the aryl chloride serves as the electrophilic partner in the Suzuki-Miyaura coupling. Despite aryl chlorides being less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use. rsc.org

The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base to activate the organoboron species. rsc.org By selecting from the vast library of commercially available arylboronic acids and heteroarylboronic acids, a diverse range of biaryl and heteroaryl-aryl structures can be synthesized. nih.govnih.gov This method is highly valued for its functional group tolerance and reliability. For example, coupling with phenylboronic acid would yield the corresponding biphenyl (B1667301) derivative, while using 3-pyridylboronic acid would introduce a pyridyl moiety.

Table 2: Representative Suzuki-Miyaura Couplings for Aryl and Heteroaryl Introduction

| Boronic Acid Partner | Catalyst/Ligand System | Base | Product Moiety |

|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Biphenyl |

| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 4'-Methoxy-biphenyl |

| 3-Pyridylboronic Acid | Pd(OAc)₂ / RuPhos | CsF | 3-Pyridylphenyl |

| 2-Thiopheneboronic Acid | [Pd(allyl)Cl]₂ / tBuXPhos | K₃PO₄ | 2-Thienylphenyl |

These derivatization strategies underscore the chemical tractability of the this compound framework. Through regioselective ortho-functionalization via DoM or the strategic installation of new aromatic systems using Suzuki-Miyaura coupling, the core structure can be extensively modified, paving the way for the development of novel compounds with tailored properties.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Molecular Dynamics Simulations

Specific studies on the conformational landscape or molecular dynamics of 1-(4-Chlorophenyl)but-3-en-1-amine have not been published.

Mechanistic Elucidation of Reactions using DFT Methods

While DFT is a common tool for such investigations, no studies applying it to the reaction mechanisms of this compound were found.

Prediction of Spectroscopic Signatures

Although experimental NMR data exists for the analogous alcohol, rsc.orgrsc.org predicted IR and NMR spectra for this compound based on computational methods are not available.

Interaction with Catalytic Species and Transition State Modeling

The synthesis of chiral amines, including this compound, is a focal point of modern organic chemistry, with catalytic asymmetric synthesis being a particularly elegant approach. Computational studies, especially those employing Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of these complex catalytic reactions. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous allylic amination reactions provides a robust framework for understanding its interaction with catalytic species and the nature of the relevant transition states.

In the context of its formation via catalytic allylic amination, the interaction of the precursor substrates with the catalyst is of paramount importance. For instance, in cobalt-catalyzed allylic substitutions, DFT calculations have been instrumental in mapping out the entire catalytic cycle. mdpi.comppor.az These studies reveal that the reaction typically initiates with the oxidative addition of an allylic precursor to a low-valent metal center, such as Co(I), to form a η³-allyl-metal(III) intermediate. The regioselectivity and enantioselectivity of the subsequent nucleophilic attack by an amine are determined by the steric and electronic interactions within the catalyst-substrate complex.

Transition state modeling for the C-N bond-forming step is a critical aspect of these computational investigations. Two primary pathways are generally considered: an outer-sphere nucleophilic attack and an inner-sphere reductive elimination. In the case of cobalt-catalyzed allylic amination with amine nucleophiles, computational evidence strongly supports an inner-sphere mechanism. mdpi.comppor.az This involves the coordination of the amine to the metal center, followed by reductive elimination through a five-membered transition state to form the desired allylic amine product. mdpi.com

The stability of the transition state is a key determinant of the reaction's efficiency and selectivity. Computational models can precisely calculate the activation energies for different possible transition states, thereby predicting the most likely reaction pathway and the stereochemical outcome. These calculations take into account non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate and the ligands of the catalyst.

The following table provides a hypothetical representation of data that could be generated from a DFT study on the catalytic amination to form this compound, based on findings for analogous systems.

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (oxidative addition) | 15.2 | Gibbs free energy of activation for the formation of the η³-allyl-metal intermediate. |

| ΔG‡ (C-N reductive elimination - Re face) | 20.5 | Gibbs free energy of activation for the C-N bond formation leading to the (R)-enantiomer. |

| ΔG‡ (C-N reductive elimination - Si face) | 22.1 | Gibbs free energy of activation for the C-N bond formation leading to the (S)-enantiomer. |

| Interaction Energy (Amine-Catalyst) | -8.7 | The binding energy of the amine nucleophile to the metal center of the catalyst. |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar catalytic allylic aminations. It does not represent experimentally verified values for the specific synthesis of this compound.

Furthermore, computational studies can shed light on the role of various components of the catalytic system, such as co-catalysts or additives. For example, in some systems, a Brønsted acid or a Lewis acid might be employed to activate the substrate or facilitate the catalytic turnover. researchgate.net Transition state modeling can elucidate the precise role of these species in stabilizing the transition state and lowering the activation barrier.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 1-(4-chlorophenyl)but-3-en-1-amine, offering detailed insights into the connectivity and chemical environment of each atom within the molecule.

1D NMR (¹H, ¹³C, ¹⁹F) for Connectivity and Environment

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provide fundamental information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the chlorophenyl ring typically appear as a set of multiplets in the downfield region. The proton attached to the chiral center (the benzylic proton) gives a signal whose multiplicity is determined by the adjacent methylene (B1212753) protons. The vinyl protons of the butenyl group exhibit distinct signals in the olefinic region of the spectrum, and the methylene protons adjacent to the chiral center and the vinyl group show complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the 4-chlorophenyl ring will show distinct signals in the aromatic region (typically δ 120-145 ppm). The carbon atom bearing the chlorine will have a chemical shift influenced by the halogen's electronegativity. The chiral benzylic carbon and the carbons of the butenyl chain will also have characteristic chemical shifts.

¹⁹F NMR: While not directly applicable to this compound itself, if a fluorine-containing analogue such as 1-(4-fluorophenyl)but-3-en-1-one (B1487738) were being studied, ¹⁹F NMR would be a powerful tool. sigmaaldrich.com It provides information about the chemical environment of the fluorine atom, which can be useful for confirming the identity and purity of fluorinated derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Structure, 1-(4-chlorophenyl)-but-3-en-1-ol

| Atom | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Aromatic CH | 7.23-7.47 (m) | 127.4, 127.8, 128.9, 132.8, 142.8 |

| CH-OH | 4.87 (t, J = 6.0 Hz) | 71.9 |

| =CH- | 5.52-5.73 (m) | 121.9, 134.4 |

| =CH₂ | 5.09-5.52 (m) | 118.8 |

| -CH₂- | 2.55-2.64 (m) | 42.2 |

| Data adapted from a study on homoallyl alcohols. Note that the amine analogue would show different chemical shifts, particularly for the CH-NH₂ and adjacent protons. rsc.org |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment and Regiochemistry

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the 1D spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons through the carbon skeleton. For instance, it would confirm the coupling between the benzylic proton, the adjacent methylene protons, and the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would further confirm the presence of a chlorine atom in the molecule.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₀H₁₃ClN⁺ | Typically within 5 ppm of calculated |

| This table illustrates the expected outcome of an HRMS analysis. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic/vinylic groups, the C=C stretching of the aromatic ring and the vinyl group (around 1600-1680 cm⁻¹), and the C-N stretching vibration. The C-Cl stretching vibration would also be present in the fingerprint region. uantwerpen.be

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C=C double bond. uantwerpen.be

Table 3: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (doublet) | Weak or absent |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Moderate |

| C=C Stretch (vinyl) | ~1640 | Strong |

| C=C Stretch (aromatic) | ~1600, 1475 | Strong |

| C-Cl Stretch | 700-750 | Moderate |

| These are general ranges and the exact positions can vary. uantwerpen.be |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric composition, which is critical for its use in stereoselective synthesis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the chemical purity of the compound. By using a suitable stationary phase and mobile phase (for HPLC) or temperature program (for GC), impurities can be separated and quantified.

For the determination of enantiomeric excess (e.e.), chiral chromatography is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. The two enantiomers will have different retention times, allowing for their separation and quantification. This is crucial for applications where a single enantiomer is required.

Table 4: Chromatographic Methods for Analysis

| Technique | Purpose | Typical Column/Stationary Phase |

| HPLC | Purity Assessment | Reversed-phase (e.g., C18) |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Chiral Stationary Phase (e.g., polysaccharide-based) |

| GC | Purity Assessment | Capillary column with a non-polar or medium-polarity stationary phase |

| The choice of column and conditions depends on the specific impurities and the desired separation. lcms.cz |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of "this compound." Due to the presence of a stereogenic center at the carbon atom bearing the amine group, this compound exists as a pair of enantiomers. Chiral HPLC is, therefore, essential for separating and analyzing these enantiomers, which is critical as they can exhibit different pharmacological effects.

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose, are commonly employed for the resolution of racemic mixtures. chiraltech.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. For amine-containing compounds, the mobile phase composition, including the type of organic modifier (e.g., ethanol, acetonitrile) and additives (e.g., diethylamine), is optimized to achieve baseline separation of the enantiomers. researchgate.net

The effectiveness of chiral separation is dependent on the interactions between the analyte and the CSP. These can include hydrogen bonding, dipole-dipole interactions, and π-π stacking. The aromatic ring and the amine group in "this compound" are key features that interact with the CSP, enabling chiral recognition.

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-4) |

| Mobile Phase | Acetonitrile/Ethanol/Diethylamine (e.g., 92:8:0.2 v/v/v) researchgate.net |

| Flow Rate | 1.2 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Column Temperature | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound." For primary amines, derivatization is often necessary to improve their chromatographic behavior by reducing polarity and increasing volatility. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a less polar trifluoroacetyl derivative. h-brs.de

The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving good resolution. For amine analysis, columns with a mid-polarity phase are often suitable.

GC-MS provides not only retention time data for identification but also mass spectra that offer structural information. The electron ionization (EI) mass spectrum of the derivatized amine will show characteristic fragmentation patterns that can be used for definitive identification. h-brs.de

Table 2: Typical GC-MS Parameters for Derivatized Amine Analysis

| Parameter | Condition |

| GC System | GC-MS with Electron Ionization (EI) source nih.gov |

| Column | Capillary column (e.g., ZB-Wax or Rxi-5MS) nih.gov |

| Injector Temperature | 250-270 °C nih.gov |

| Oven Program | Temperature gradient (e.g., 40°C held for 1 min, then ramped to 280°C) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| MS Detector | Scanning in a mass range of m/z 35-750 h-brs.de |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of the parent amine "this compound" can be challenging, derivatives are often more amenable to crystallization. The resulting crystal structure provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For instance, the X-ray crystal structure of a derivative, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, which shares the 4-chlorophenyl group, can confirm its configuration. researchgate.net In one study, this compound was found to crystallize in the monoclinic space group P21/c. researchgate.net The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the material. researchgate.net

The data obtained from X-ray diffraction analysis includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

Table 3: Example Crystallographic Data for a Derivative Containing the 4-Chlorophenyl Moiety

| Parameter | Value | Reference |

| Compound | (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 13.4292 | researchgate.net |

| b (Å) | 8.8343 | researchgate.net |

| c (Å) | 11.1797 | researchgate.net |

| β (°) | 108.873 | researchgate.net |

This structural information is invaluable for confirming the stereochemistry and understanding the conformational preferences of molecules related to "this compound".

Applications in Advanced Organic Synthesis and Material Science

1-(4-Chlorophenyl)but-3-en-1-amine as a Versatile Building Block

The combination of a nucleophilic amine and a reactive alkene in a specific stereochemical arrangement makes this compound a valuable starting material for the construction of complex molecular architectures.

Homoallylic amines are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.net The double bond in this compound can be subjected to various cyclization strategies. For instance, intramolecular aminomercuration, followed by reduction, can lead to the formation of substituted pyrrolidines. Similarly, palladium-catalyzed intramolecular amination reactions can be employed to construct nitrogen-containing rings. osti.gov

The presence of the 4-chlorophenyl group can influence the reactivity and selectivity of these cyclization reactions. The electron-withdrawing nature of the chlorine atom can affect the electron density of the aromatic ring and, to a lesser extent, the nucleophilicity of the amine, potentially altering the reaction kinetics and the stability of intermediates compared to non-substituted phenyl analogs.

Table 1: Representative Examples of N-Heterocycle Synthesis from Homoallylic Amines

| Starting Material Class | Reaction Type | Product Class | Catalyst/Reagent Example |

| 1-Arylbut-3-en-1-amine | Intramolecular Amination | Substituted Pyrrolidines | Pd(OAc)₂, PPh₃ |

| 1-Arylbut-3-en-1-amine | Aza-Wacker Cyclization | Nitrogen Heterocycles | PdCl₂(MeCN)₂, CuCl₂ |

| 1-Arylbut-3-en-1-amine | Hydroamination | Cyclic Amines | Gold or other transition metal catalysts |

This table presents generalized transformations for the class of 1-arylbut-3-en-1-amines, as specific data for this compound is not available.

The alkene and amine functionalities of this compound serve as handles for a variety of bond-forming reactions. The double bond can participate in reactions such as hydroformylation, cross-metathesis, and dihydroxylation to introduce new functional groups. The amine group, after appropriate protection, can undergo N-alkylation or N-arylation to build more complex structures.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could potentially be employed to further functionalize the 4-chlorophenyl ring, although the chloro-substituent is generally less reactive than bromo or iodo analogues. youtube.com